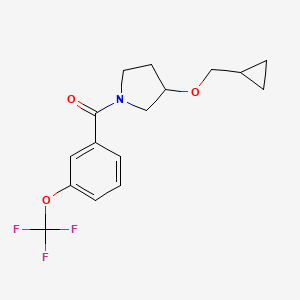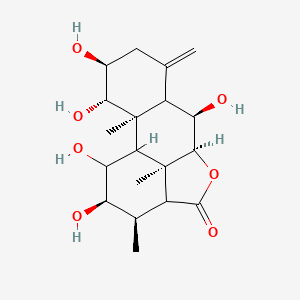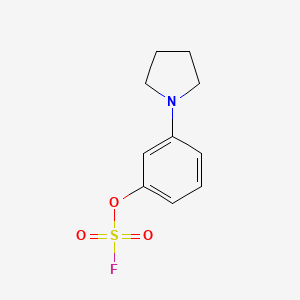![molecular formula C14H13N3O B2655270 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338657-90-1](/img/structure/B2655270.png)
2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
カタログ番号:
B2655270
CAS番号:
1338657-90-1
分子量:
239.278
InChIキー:
JDRMQRHRAIKVLK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to the class of pyrazolo[1,5-a]pyrazines. These are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety, which is a pyrazole fused to a pyrazine at the 1,5-positions .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines is characterized by a fused ring system containing a pyrazole and a pyrazine ring. The presence of various substituents, such as the 2,5-dimethylphenyl group in the given compound, can significantly influence the properties of these molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and substituents. These properties include solubility, melting point, boiling point, and more .科学的研究の応用
Tautomerism and Structural Analysis
- Research on NH-pyrazoles, including compounds with structural similarities to 2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has provided insights into their annular tautomerism. These studies, facilitated by X-ray crystallography and NMR spectroscopy, have elucidated the complex pattern of hydrogen bonds stabilizing these compounds, offering a foundation for understanding their reactivity and potential applications in designing novel molecules with specific properties (Cornago et al., 2009).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents (Hafez et al., 2016).
Fluorescent Properties
- The fluorescent properties of certain pyrazoline derivatives, synthesized from related compounds, have been explored. These studies provide insights into the potential use of such compounds in developing fluorescent materials for various applications, including sensing and imaging (Hasan et al., 2011).
Synthesis and Reactivity
- Research into the synthesis and reactivity of pyrazole ligands has led to the development of new water-soluble pyrazolate rhodium(I) complexes. These findings have implications for catalysis and could lead to the development of novel catalysts with improved solubility and performance in aqueous media (Esquius et al., 2000).
Metal Ion Detection
- Pyrazoline derivatives have been investigated as fluorescent chemosensors for metal ion detection. This research highlights the potential application of these compounds in environmental monitoring and analytical chemistry, specifically for the detection of Fe3+ ions (Khan, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-4-10(2)11(7-9)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMQRHRAIKVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1S,2S)-2-azidocyclopentan-1-ol
Cat. No.: B2655187
CAS No.: 125356-51-6; 88807-02-7
3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-ben...
Cat. No.: B2655189
CAS No.: 330202-02-3
3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-o...
Cat. No.: B2655192
CAS No.: 1206992-94-0
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromet...
Cat. No.: B2655193
CAS No.: 2034614-51-0

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)


![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)
![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)


![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)




